molecular formula C17H13Cl3N2S B2887964 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-03-6

5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2887964
CAS No.: 318234-03-6
M. Wt: 383.72
InChI Key: KTFLQLOMCGGIJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrazole ring, a phenyl ring, and a sulfanyl group . The exact structure would need to be determined through spectroscopic techniques or computational modeling .


Physical and Chemical Properties Analysis

This compound has physical and chemical properties typical of organic compounds with similar functional groups. These include a specific melting point, boiling point, and density . More specific properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

Research into pyrazole derivatives, including 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole, focuses on their synthesis and application in forming various heterocyclic compounds. These compounds are synthesized from precursors that can be easily derived from methyl phenyl sulfone, leading to the formation of pharmaceutically important heteroaromatics like pyrazoles and pyrimethamine (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, pyrazole fused analogues are prepared from 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic frameworks (Chaloner et al., 1992).

Catalytic and Synthesis Applications

The use of specific pyrazole derivatives as catalysts has been explored, particularly in the condensation reaction between aromatic aldehydes and pyrazolone, indicating their utility in organic synthesis. This process results in high yields of bis(pyrazolones) using a recyclable catalyst, demonstrating the potential for sustainable chemical processes (Tayebi et al., 2011).

Structural and Molecular Studies

X-ray crystallography studies have been conducted on pyrazole derivatives to determine their structure, which is crucial for understanding their chemical behavior and potential applications in drug design and materials science. These studies provide insights into the molecular arrangement and interaction within crystals, aiding in the development of COX-2 inhibitors based on pyrazole structures (Al-Hourani et al., 2015).

Biological Activity and Applications

The exploration of pyrazole derivatives extends to their antimicrobial properties, where specific compounds have been synthesized and tested against various microbial strains. This research is pivotal in the search for new antimicrobial agents amid growing resistance to existing drugs. The structure-activity relationship derived from these studies informs the design of more effective compounds (Prabhudeva et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation of its potential activity against SARS-CoV-2 proteins , as well as exploration of its reactivity and potential uses in organic synthesis .

Properties

IUPAC Name

5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2S/c1-22-17(20)12(15(21-22)11-6-3-2-4-7-11)10-23-16-13(18)8-5-9-14(16)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLQLOMCGGIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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